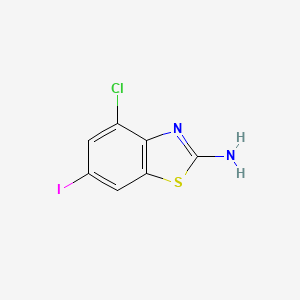

2-Amino-4-chloro-6-iodobenzothiazole

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C7H4ClIN2S |

|---|---|

Molekulargewicht |

310.54 g/mol |

IUPAC-Name |

4-chloro-6-iodo-1,3-benzothiazol-2-amine |

InChI |

InChI=1S/C7H4ClIN2S/c8-4-1-3(9)2-5-6(4)11-7(10)12-5/h1-2H,(H2,10,11) |

InChI-Schlüssel |

ILOMUEXHDHLIIF-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C=C(C2=C1SC(=N2)N)Cl)I |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for 2 Amino 4 Chloro 6 Iodobenzothiazole and Its Structural Analogues

Retrosynthetic Disconnection Analysis of the 2-Amino-4-chloro-6-iodobenzothiazole Nucleus

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by deconstructing a target molecule into simpler, readily available precursors. wikipedia.org For this compound (1 ), several disconnection strategies can be envisioned.

The most logical approach involves disconnection of the thiazole (B1198619) ring, which can be broken down via two primary bond cleavages: the C-S bond and the C-N bonds associated with the C-2 amino group. This leads to two main retrosynthetic pathways:

Pathway A: Disconnection via the Amine and Thiol (C-N/C-S Cleavage): This pathway, illustrated in Figure 1 , disconnects the heterocyclic ring to reveal a key intermediate, 3-chloro-5-iodo-2-aminobenzenethiol (2 ). This precursor contains the correctly substituted benzene (B151609) ring. The C2-N unit can be introduced from a simple cyanating agent like cyanogen (B1215507) bromide or by cyclizing a thiourea (B124793) derivative. This approach places the burden on the synthesis of the highly substituted aminobenzenethiol.

Pathway B: Disconnection via Thiourea Cyclization (Jacobson/Hugershoff type reaction): An alternative strategy involves disconnecting the C-S and N-C(aryl) bonds, tracing the molecule back to N-(4-chloro-2-iodophenyl)thiourea (3 ). This precursor can be synthesized from the corresponding 4-chloro-2-iodoaniline (B181669) (4 ) and a thiocyanate (B1210189) salt or isothiocyanate. This pathway is often more practical as it relies on the cyclization of a more easily accessible substituted aniline (B41778).

Further disconnection of the substituted aniline (4 ) points to simpler starting materials, where the halogen substituents are introduced via electrophilic aromatic substitution reactions on an aniline or nitrobenzene (B124822) precursor. The choice of the forward synthetic route depends heavily on the availability of starting materials and the feasibility of controlling regioselectivity during the halogenation steps.

Classical and Contemporary Approaches to Benzothiazole (B30560) Ring Annulation

The formation of the benzothiazole ring, or annulation, is the cornerstone of synthesizing the target molecule. Numerous methods have been developed, ranging from classical condensation reactions to modern metal-catalyzed processes.

The two most prominent strategies for constructing the 2-aminobenzothiazole (B30445) skeleton involve the cyclization of N-arylthioamides or the condensation of 2-aminobenzenethiols.

The cyclization of N-arylthioamides (or N-phenylthioureas) is a powerful method. The Jacobson benzothiazole synthesis involves the oxidative cyclization of N-arylthioamides, often using oxidizing agents like potassium ferricyanide (B76249) in an alkaline solution. researchgate.net More contemporary methods utilize various oxidants such as iodine, phenyliodine(III) bis(trifluoroacetate) (PIFA), or even visible-light-mediated photocatalysis. indexcopernicus.comnih.gov For instance, the reaction of an appropriately substituted aniline with thiocyanate generates an in-situ phenylthiourea, which is then cyclized. This approach is often referred to as the Hugershoff benzothiazole synthesis. nih.gov

The condensation of 2-aminobenzenethiols with various one-carbon electrophiles is another widely used and versatile method. nih.govresearchgate.net These reactions typically proceed via the formation of a thiazoline (B8809763) intermediate which is subsequently oxidized to the aromatic benzothiazole. A range of reagents can supply the C2-N unit, as summarized in the table below.

| C1 Source | Reagent Example | Catalyst/Conditions | Reference |

| Nitriles | Benzonitrile | Cu(OAc)₂ | organic-chemistry.orgacs.org |

| Aldehydes | Benzaldehyde | H₂O₂/HCl, DMSO, or visible light | nih.govresearchgate.net |

| Carboxylic Acids | Benzoic Acid | (o-CF₃PhO)₃P | organic-chemistry.org |

| Isothiocyanates | Phenyl isothiocyanate | - | nih.gov |

Introducing the amino group specifically at the C-2 position is a defining feature of the target molecule's synthesis. While many benzothiazole syntheses install a substituent at C-2, the direct introduction of an amino group requires specific strategies.

The most direct and classical method is the Hugershoff reaction , where a substituted aniline is treated with a thiocyanate salt (e.g., KSCN, NaSCN) in the presence of an oxidizing agent like bromine in acetic acid. nih.gov This reaction proceeds through the formation of a thiourea intermediate, which then undergoes intramolecular electrophilic cyclization onto the aromatic ring.

An alternative involves the reaction of a 2-aminobenzenethiol with cyanogen bromide (BrCN) . This provides a direct route to the 2-aminobenzothiazole core. Another approach is the cyclization of pre-formed N-arylthioureas , which can be synthesized from the corresponding aniline and an isothiocyanate. nih.gov Solid-phase syntheses have also been developed, utilizing resin-bound isothiocyanates to react with anilines, followed by cyclization to yield 2-aminobenzothiazoles. nih.gov

Achieving the 4-chloro-6-iodo substitution pattern requires precise control over regioselectivity. This can be accomplished either by halogenating a pre-formed benzothiazole nucleus or, more commonly, by starting with a pre-halogenated aniline precursor.

The chlorination of benzothiazoles and their precursors is typically achieved through electrophilic aromatic substitution. The electron-rich nature of the benzene portion of the benzothiazole ring makes it susceptible to attack by electrophiles.

Studies on the chlorination of benzothiazoles have shown that the reaction can yield a mixture of products. nih.gov The conditions, such as the chlorinating agent (e.g., NaOCl, SO₂Cl₂) and the presence of catalysts, can influence the regiochemical outcome. For a directed synthesis, it is often more efficient to start with a chlorinated precursor. For example, the synthesis could begin with 4-chloroaniline or 3-chloroaniline , which would then be carried through the synthetic sequence to form the benzothiazole ring. This strategy fixes the position of the chlorine atom from the outset.

The table below summarizes common chlorinating agents used in the synthesis of related heterocyclic compounds.

| Reagent | Conditions | Comments | Reference |

| Sodium Hypochlorite (NaOCl) | Aqueous, variable pH | Used in degradation studies, forms chlorinated TPs. | nih.gov |

| Sulfuryl Chloride (SO₂Cl₂) | Aprotic solvent | Common laboratory reagent for chlorination. | - |

| N-Chlorosuccinimide (NCS) | Acid catalyst, solvent | Milder chlorinating agent, can offer better selectivity. | - |

Iodination of the benzothiazole ring can be more selective than chlorination due to the larger size and lower reactivity of the iodine electrophile. Direct iodination of the benzothiazole scaffold has been achieved under strong oxidative and acidic conditions (e.g., I₂ in H₂SO₄/HIO₃). acs.org Interestingly, these conditions have been shown to produce 4,7-diiodobenzothiazoles, indicating a preference for these positions under certain oxidative protocols. acs.org

For the synthesis of this compound, a more controlled approach would involve:

Starting with a pre-iodinated precursor: Beginning with a molecule like 4-iodoaniline or 2,4-diiodoaniline and then introducing the chloro group and forming the thiazole ring.

Iodination of a chlorinated precursor: Taking a molecule like 2-amino-4-chlorobenzothiazole (B128024) and performing a regioselective iodination. The directing effects of the amino, chloro, and thiazole ring fusion would influence the position of the incoming iodo group. The use of iodine monochloride (ICl) or a combination of I₂ and an oxidizing agent (like HIO₃ or H₂O₂) are common methods. acs.org

The reaction of anilines with elemental iodine can also lead to iodinated products, which can then be used in subsequent cyclization steps. nih.gov The choice of methodology depends on the desired regioselectivity and the stability of the substrates to the reaction conditions.

Ortho-Directed Halogenation Protocols for Chloro and Iodo Substituents

Emerging Synthetic Pathways Towards this compound

The synthesis of highly substituted benzothiazoles such as this compound demands sophisticated and efficient chemical methodologies. Modern synthetic chemistry has moved towards processes that are not only high-yielding but also adhere to principles of sustainability and scalability. This section explores cutting-edge techniques that are pivotal for the synthesis of this specific compound and its analogues.

Transition-Metal Catalyzed Cross-Coupling Reactions for Functionalization

The construction of the 2-aminobenzothiazole core can be efficiently achieved through transition-metal catalysis. These methods offer a powerful platform for forming C–N and C–S bonds, which are essential for creating the thiazole ring fused to a benzene ring. Various catalysts based on palladium (Pd), copper (Cu), ruthenium (Ru), and nickel (Ni) have been developed for the synthesis of 2-aminobenzothiazole derivatives. nih.gov

One common strategy involves the intramolecular cyclization of N-arylthioureas. For instance, RuCl₃ and Ni(II) salts have been shown to be effective catalysts for the oxidative C-H/N-H annulation of N-arylthioureas, producing 2-aminobenzothiazoles in high yields under mild conditions. nih.gov The use of a cheaper and less toxic catalyst like nickel makes this approach particularly attractive for industrial applications. nih.gov

Another powerful approach is the intermolecular reaction of 2-haloanilines with a sulfur source. nih.gov While the reaction of a 2-iodoaniline (B362364) can sometimes proceed without a metal catalyst, the corresponding, and often cheaper, 2-bromoanilines and 2-chloroanilines typically require a copper catalyst, such as CuO, to proceed efficiently. nih.govtandfonline.com This one-pot synthesis from readily available starting materials is a highly practical route. tandfonline.comtandfonline.com For a molecule like this compound, a plausible precursor would be a di-halogenated aniline which undergoes cyclization with a thiocyanate equivalent.

The table below summarizes various transition-metal catalyzed methods applicable to the synthesis of the 2-aminobenzothiazole scaffold.

| Catalyst System | Substrates | Reaction Type | Key Advantages |

| RuCl₃ | N-arylthioureas | Intramolecular Oxidative Cyclization | High efficiency for electron-rich substrates. nih.gov |

| Pd(OAc)₂ | N-aryl-N',N'-dialkylthioureas | Intramolecular Oxidative Cyclization | Forms 2-(dialkylamino)benzothiazoles. nih.gov |

| Ni(II) salts | N-arylthioureas | Intramolecular Oxidative Cyclization | Inexpensive, low toxicity, scalable, high yields. nih.gov |

| CuO | 2-bromoanilines, dithiocarbamates | Intermolecular Cyclization | Effective for less reactive halo-anilines. nih.gov |

| Palladium/Copper | 2-iodoanilines, KSCN | One-pot Synthesis | Avoids the use of toxic thioureas. |

| Copper | 2-iodophenylisocyanides, K₂S, amines | Three-component reaction | High yields for biologically interesting derivatives. nih.gov |

This table presents generalized data for the synthesis of 2-aminobenzothiazole scaffolds based on published research.

Principles of Green Chemistry in Process Optimization for Benzothiazole Synthesis

Green chemistry principles are increasingly integral to the development of synthetic routes for complex molecules like benzothiazoles. bohrium.comnih.gov The focus is on minimizing waste, avoiding hazardous substances, and improving energy efficiency. mdpi.com

Key green approaches to benzothiazole synthesis include:

Use of Green Solvents: Traditional syntheses often rely on volatile organic compounds (VOCs). Modern methods increasingly employ water or glycerol (B35011) as the reaction medium, which are non-toxic and environmentally benign. orgchemres.org

Catalyst Recyclability: The development of heterogeneous catalysts, such as SnP₂O₇, allows for easy separation from the reaction mixture and reuse over multiple cycles without significant loss of activity. This reduces waste and cost. mdpi.com

Energy-Efficient Conditions: The use of microwave or ultrasound irradiation can significantly shorten reaction times and improve yields compared to conventional heating. bohrium.com Many modern syntheses are also optimized to run at room temperature. mdpi.com

Atom Economy: One-pot, multi-component reactions are designed to incorporate the maximum number of atoms from the reactants into the final product, thereby minimizing waste. organic-chemistry.org For example, a three-component reaction of an o-iodoaniline, potassium sulfide (B99878) (K₂S), and dimethyl sulfoxide (B87167) (DMSO) can produce 2-unsubstituted benzothiazoles where DMSO acts as the carbon source, solvent, and oxidant. organic-chemistry.org

Alternative Reagents: Replacing hazardous reagents is a core tenet of green chemistry. Iodine, in catalytic amounts, combined with molecular oxygen as the ultimate oxidant, provides a metal-free pathway for the synthesis of 2-aminobenzothiazoles from cyclohexanones and thioureas. acs.org

These principles guide the optimization of synthetic pathways, making the production of benzothiazoles more sustainable and economically viable. bohrium.com

Continuous Flow Chemistry Applications for Scalable Synthesis

Continuous flow chemistry has emerged as a powerful technology for the synthesis of pharmaceuticals and fine chemicals, offering significant advantages over traditional batch processing. bohrium.comresearchgate.net This approach involves pumping reactants through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and mixing. researchgate.netakjournals.com

For the synthesis of benzothiazoles, flow chemistry offers several benefits:

Enhanced Safety: Flow reactors handle only small volumes of reactive intermediates at any given time, minimizing the risks associated with highly exothermic or hazardous reactions. researchgate.net

Improved Scalability: Scaling up production in a flow system is achieved by simply running the system for a longer duration or by "numbering up" (running multiple systems in parallel), which is often more straightforward than scaling up large batch reactors. thieme-connect.com

Precise Reaction Control: The high surface-area-to-volume ratio in microreactors allows for rapid heat and mass transfer, enabling precise temperature control and preventing the formation of byproducts that can occur in less controlled batch environments. bohrium.com

Access to Novel Reaction Conditions: Flow systems can operate at high temperatures and pressures, expanding the window of accessible reaction conditions and enabling transformations that are difficult to achieve in batch. akjournals.com

A multistep continuous-flow protocol has been successfully applied to synthesize complex condensed benzothiazoles, demonstrating the technology's capability for performing sequential reactions, including ring closures and reductions, in an integrated fashion. researchgate.netakjournals.com Electrosynthesis in a continuous flow setup has also been used for the dehydrogenative C–S bond formation to create benzothiazoles, eliminating the need for chemical oxidants and operating under catalyst-free conditions. thieme-connect.com

Design and Elaboration of Derivatization Strategies for this compound

The this compound scaffold possesses three distinct points for chemical modification: the C-2 amino group, the C-4 chloro substituent, and the C-6 iodo substituent. This allows for the systematic elaboration of the core structure to generate a library of analogues for various applications.

Chemoselective Modifications at the C-2 Amino Group

The amino group at the C-2 position is a versatile handle for derivatization. nih.gov Its nucleophilicity allows for a wide range of chemical transformations, including acylation, alkylation, and arylation, to introduce diverse structural fragments. capes.gov.br

The development of chemoselective methods is crucial when other reactive sites are present. For related nitrogen-containing heterocycles like 2-aminobenzimidazoles, orthogonal sets of conditions using different metal catalysts have been developed to selectively target either the exocyclic amino group or the ring nitrogen. nih.gov Palladium-catalyzed methods typically favor N-arylation of the primary amino group, while copper-catalyzed procedures tend to promote arylation of the azole nitrogen. nih.gov Such catalyst-controlled selectivity is a powerful tool for directing modifications on complex scaffolds.

Common derivatizations at the 2-amino position include:

Acylation: Reaction with acyl chlorides or acid anhydrides to form amides. nih.gov

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates. nih.gov

Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling with aryl halides to form 2-(arylamino)benzothiazoles.

The table below illustrates potential modifications at the C-2 amino group.

| Reaction Type | Reagent | Resulting Functional Group |

| N-Acylation | Acyl Chloride (R-COCl) | Amide (-NH-CO-R) |

| N-Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide (-NH-SO₂-R) |

| N-Arylation | Aryl Halide (Ar-X), Pd catalyst | Secondary Arylamine (-NH-Ar) |

| Urea Formation | Isocyanate (R-NCO) | Urea (-NH-CO-NH-R) |

This table presents potential derivatization reactions based on the known reactivity of 2-aminobenzothiazoles.

Exploiting Halogen Substituents for Further Chemical Transformations

The chloro and iodo substituents on the benzene ring of this compound are ideal handles for post-synthesis functionalization, primarily through transition-metal catalyzed cross-coupling reactions. The differential reactivity of the C-I and C-Cl bonds (the C-I bond being significantly more reactive in oxidative addition to a metal center like palladium) allows for selective and sequential modifications.

The C-6 iodo group can be selectively targeted first under milder conditions, leaving the C-4 chloro group intact for a subsequent, more forcing reaction. This stepwise functionalization enables the introduction of two different substituents at specific positions.

Key cross-coupling reactions applicable to this scaffold include:

Suzuki Coupling: Reaction with a boronic acid or ester (R-B(OR)₂) in the presence of a palladium catalyst to form a new C-C bond. This is a robust method for introducing alkyl, alkenyl, or aryl groups.

Sonogashira Coupling: Palladium-catalyzed reaction with a terminal alkyne to install an alkynyl group, useful for extending conjugation or as a precursor for further transformations. acs.org

Buchwald-Hartwig Amination: Palladium-catalyzed reaction with an amine to replace the halogen with a nitrogen-based functional group.

Heck Coupling: Palladium-catalyzed reaction with an alkene to form a substituted alkene.

Stille Coupling: Reaction with an organostannane reagent.

Cyanation: Introduction of a nitrile group (-CN) using a cyanide source like Zn(CN)₂ or CuCN.

The ability to perform regioselective C-H functionalization, such as borylation, on the benzothiadiazole ring system has also been demonstrated, offering pathways to derivatives that are difficult to access through traditional substitution chemistry. nih.govdiva-portal.org This highlights the potential for directly activating C-H bonds on the benzothiazole core in addition to exploiting the existing halogen handles.

Combinatorial Approaches to Library Synthesis for Research Exploration

Combinatorial chemistry has emerged as a powerful tool for the rapid generation of large, diverse collections of chemical entities, known as libraries. These libraries are invaluable for exploring structure-activity relationships (SAR) and identifying novel compounds with desired biological or material properties. In the context of 2-aminobenzothiazole scaffolds, including analogues of this compound, combinatorial approaches offer an efficient pathway to synthesize a multitude of derivatives for research and drug discovery purposes. These strategies primarily rely on either solid-phase or solution-phase synthesis techniques, allowing for the systematic variation of substituents around the core benzothiazole structure.

Solid-phase synthesis has proven to be a particularly effective methodology for constructing benzothiazole libraries. nih.govmdpi.com This approach involves attaching a starting material to a solid support (resin) and then carrying out a series of chemical reactions to build the desired molecule. A common strategy for 2-aminobenzothiazole synthesis involves the use of a resin-bound acyl-isothiocyanate which reacts with a variety of aniline derivatives. nih.gov Subsequent cyclization of the resulting thiourea furnishes the 2-aminobenzothiazole scaffold, which can be further modified before being cleaved from the resin. nih.gov This traceless protocol allows for the generation of a focused library of 2-aminobenzothiazoles with high purity. nih.gov

To generate a library based on the this compound core, one would start with the appropriately substituted aniline, in this case, 4-chloro-2-iodoaniline. This aniline would be reacted with a resin-bound isothiocyanate to form the polymer-bound thiourea intermediate. Subsequent oxidative cyclization would yield the desired resin-bound this compound. Diversity can then be introduced by reacting the free amino group with a library of building blocks, such as acyl chlorides, sulfonyl chlorides, or isocyanates, before cleavage from the solid support.

Another powerful combinatorial technique is the parallel synthesis of benzothiazole libraries in solution phase. This method often utilizes multicomponent reactions or sequential one-pot syntheses to rapidly produce a grid of related compounds. nih.gov For instance, a library of C-2 substituted benzothiazoles can be generated by reacting a common 2-aminobenzothiazole precursor with a diverse set of reagents. nih.gov Copper-catalyzed reactions have also been employed in a parallel synthesis approach to create benzothiazole libraries through the cyclization of ortho-halobenzanilides. acs.org

The table below illustrates a hypothetical combinatorial library synthesis based on the this compound scaffold, showcasing the introduction of diversity at the 2-amino position using various building blocks.

| Entry | Building Block (R-X) | Resulting Functional Group at 2-Position | General Structure of Product |

|---|---|---|---|

| 1 | Acetyl chloride (CH₃COCl) | Amide | N-(4-chloro-6-iodobenzothiazol-2-yl)acetamide |

| 2 | Benzoyl chloride (C₆H₅COCl) | Amide | N-(4-chloro-6-iodobenzothiazol-2-yl)benzamide |

| 3 | Benzenesulfonyl chloride (C₆H₅SO₂Cl) | Sulfonamide | N-(4-chloro-6-iodobenzothiazol-2-yl)benzenesulfonamide |

| 4 | Methyl isocyanate (CH₃NCO) | Urea | 1-(4-chloro-6-iodobenzothiazol-2-yl)-3-methylurea |

| 5 | Phenyl isothiocyanate (C₆H₅NCS) | Thiourea | 1-(4-chloro-6-iodobenzothiazol-2-yl)-3-phenylthiourea |

Furthermore, high-throughput screening methodologies can be coupled with these combinatorial syntheses to rapidly evaluate the biological activity of the generated library. The data obtained from these screens can then inform the design of subsequent libraries, allowing for an iterative process of lead optimization. The versatility of the benzothiazole core, combined with the efficiency of combinatorial synthesis, makes this a fertile area for the discovery of new chemical entities for a wide range of applications. nih.govnih.gov

Structure Activity Relationship Sar and Molecular Recognition Studies of 2 Amino 4 Chloro 6 Iodobenzothiazole Derivatives

Principles Governing Structural Modulations and their Impact on Molecular Interactions

The biological activity of 2-aminobenzothiazole (B30445) derivatives is intricately linked to the nature and position of substituents on the heterocyclic ring system. nih.govnih.gov These modifications can significantly alter the electronic, steric, and hydrophobic properties of the molecule, thereby influencing its interaction with biological targets. nih.govnih.gov

Analysis of Substituent Electronic and Steric Effects on Binding Affinities

The binding affinity of 2-aminobenzothiazole derivatives to their molecular targets is a key determinant of their biological efficacy. This affinity is governed by a combination of electronic and steric effects imparted by the substituents on the benzothiazole (B30560) core.

Electronic Effects: The electronic nature of substituents on the benzothiazole ring can modulate the electron density of the entire molecule, which in turn affects its ability to form crucial interactions, such as hydrogen bonds and π-π stacking, with a biological target. nih.gov

Electron-Withdrawing Groups (EWGs): The chloro group at the 4-position and the iodo group at the 6-position of the "2-Amino-4-chloro-6-iodobenzothiazole" scaffold are both electron-withdrawing. Halogens like chlorine and iodine exert a negative inductive effect (-I), pulling electron density away from the aromatic ring. This can influence the acidity of the 2-amino group and the basicity of the thiazole (B1198619) nitrogen, which are often involved in key hydrogen bonding interactions within a receptor's binding pocket. nih.gov For instance, studies on related 2-aminobenzothiazole derivatives have shown that electron-withdrawing substituents can enhance antifungal activity. core.ac.uk

Electron-Donating Groups (EDGs): In contrast, the introduction of electron-donating groups at various positions can increase the electron density of the aromatic system. While not present in the parent scaffold, understanding their effect provides a complete picture of the SAR. EDGs can enhance the strength of cation-π interactions or modulate the pKa of the molecule to achieve optimal ionization at physiological pH.

Steric Effects: The size and shape of substituents play a critical role in determining how a ligand fits into the binding site of its target protein.

Bulky Substituents: The iodo group at the 6-position is significantly larger than a hydrogen or even a chloro group. This steric bulk can be advantageous if it fits into a corresponding hydrophobic pocket in the target protein, leading to enhanced van der Waals interactions and increased binding affinity. Conversely, a bulky group can also lead to steric hindrance, preventing the molecule from adopting the optimal conformation for binding. core.ac.uk

Positional Isomerism: The specific location of substituents is crucial. For example, moving a chloro group from the 6-position to the 5-position in a related series of 2-aminobenzothiazoles was found to have a minimal impact on activity against Staphylococcus aureus, suggesting that these positions may be solvent-exposed or occupy a region of the binding pocket that is tolerant to such changes. nih.gov However, the removal of both chloro and methyl groups from the benzothiazole ring resulted in a significant loss of activity, highlighting the importance of these substitutions. nih.gov

The interplay of these electronic and steric factors is complex and often target-dependent. The following table illustrates the impact of different substituents on the biological activity of a series of 2-aminobenzothiazole analogs, providing insights into the SAR.

| Compound ID | R1 | R2 | R3 | Biological Activity (IC50, µM) |

| 1 | H | Cl | CH3 | 2.9 |

| 2 | H | H | H | >100 |

| 3 | F | F | H | 18 |

| 4 | H | Cl | H | 7.5 |

This table is a representative example based on data from related 2-aminobenzothiazole series to illustrate SAR principles. The specific activities for this compound derivatives may vary.

Conformational Landscape and Dynamics Influencing Ligand-Target Recognition

The three-dimensional shape of a molecule, or its conformation, is a critical factor in molecular recognition. For a ligand to bind effectively to its target, it must adopt a conformation that is complementary to the binding site.

The 2-aminobenzothiazole scaffold, while relatively rigid, possesses rotational freedom around the bond connecting the amino group to the thiazole ring. Substituents on both the amino group and the benzothiazole ring can influence the preferred conformation. Computational studies on benzothiazole derivatives have shown that different substituents can lead to distinct low-energy conformations.

The dynamic nature of both the ligand and the target is also a key aspect of their interaction. The ligand does not exist as a single static structure but rather as an ensemble of interconverting conformers. Similarly, the protein target is not rigid and can undergo conformational changes upon ligand binding, a phenomenon known as "induced fit." Molecular dynamics simulations can provide valuable insights into the conformational flexibility of 2-aminobenzothiazole derivatives and how they adapt to the binding pocket of their target. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net

Selection and Validation of Molecular Descriptors in Predictive Models

The development of a robust QSAR model begins with the calculation of a wide range of molecular descriptors for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, including:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges on atoms, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These are crucial for modeling interactions like hydrogen bonds and electrostatic interactions.

Steric Descriptors: These relate to the size and shape of the molecule and include parameters like molecular volume, surface area, and specific shape indices. They are important for modeling how a ligand fits into a binding pocket.

Hydrophobic Descriptors: The most common hydrophobic descriptor is the logarithm of the octanol-water partition coefficient (logP), which describes the lipophilicity of a molecule. This is critical for understanding membrane permeability and hydrophobic interactions with the target.

Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices, that describe the branching and arrangement of atoms.

Once a pool of descriptors is generated, statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are used to select a subset of descriptors that best correlate with the biological activity.

A crucial step in QSAR modeling is the validation of the predictive power of the generated model. This is typically done using both internal and external validation techniques. Internal validation methods, such as leave-one-out (LOO) cross-validation, assess the robustness of the model using the training set data. External validation involves using the model to predict the activity of a separate set of compounds (the test set) that were not used in the model development. A high correlation between the predicted and experimental activities for the test set indicates a reliable and predictive QSAR model.

Rational Design Strategies for Novel Benzothiazole Derivative Research

The insights gained from SAR and QSAR studies are invaluable for the rational design of new and improved 2-aminobenzothiazole derivatives. thieme-connect.de By understanding which molecular features are important for activity, medicinal chemists can focus on synthesizing new compounds with a higher probability of success.

For instance, if a QSAR model indicates that a particular region of the molecule requires a bulky, hydrophobic substituent, chemists can design and synthesize analogues with various lipophilic groups at that position. Conversely, if steric clashes are identified as a limiting factor, smaller substituents can be explored.

Structure-based drug design, which utilizes the three-dimensional structure of the target protein, can be used in conjunction with SAR and QSAR data. Docking studies can be performed to visualize how designed compounds might bind to the target and to predict their binding affinities. This integrated approach allows for a more targeted and efficient drug discovery process. nih.gov

Investigations into Molecular Target Engagement and Mechanistic Insights

Identifying the specific molecular target of a compound and elucidating its mechanism of action are fundamental to understanding its pharmacological effects. The 2-aminobenzothiazole scaffold has been found in compounds targeting a wide range of proteins. nih.gov

Derivatives of 2-aminobenzothiazole have been investigated as inhibitors of various enzymes, including kinases, which are crucial regulators of cellular signaling pathways. nih.govnih.gov For example, certain 2-aminobenzothiazole derivatives have shown inhibitory activity against phosphoinositide 3-kinases (PI3Ks), which are often dysregulated in cancer. acs.orgresearchgate.net The mechanism of inhibition often involves the compound binding to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates.

Molecular docking studies can provide a plausible binding mode for these inhibitors, highlighting key interactions with amino acid residues in the active site. For instance, the 2-amino group and the thiazole nitrogen are often predicted to form hydrogen bonds with backbone atoms of the protein, while the benzothiazole ring can engage in π-π stacking interactions with aromatic residues like tyrosine or phenylalanine. nih.gov The substituents at the 4- and 6-positions, such as the chloro and iodo groups in the title compound, can project into specific sub-pockets, and their properties can be optimized to maximize binding affinity and selectivity for the target protein. nih.gov

The following table lists some of the known molecular targets for various 2-aminobenzothiazole derivatives, showcasing the versatility of this scaffold.

| Compound Class | Molecular Target | Therapeutic Area |

| Substituted 2-aminobenzothiazoles | PI3Kα | Cancer |

| N,N-disubstituted 2-aminobenzothiazoles | Bacterial targets | Infectious Diseases |

| 2-aminobenzothiazole amides | Kinases | Cancer |

This table provides examples of targets for the broader class of 2-aminobenzothiazole derivatives.

Methodologies for Identifying Biological Targets of Halogenated Benzothiazoles

Identifying the specific molecular targets of halogenated benzothiazoles is a crucial first step in understanding their mechanism of action. A variety of advanced techniques are employed for this purpose, ranging from hypothesis-driven approaches to unbiased, large-scale screening methods.

One powerful strategy involves proteomics-based approaches , such as iTRAQ (isobaric tags for relative and absolute quantitation). This quantitative proteomic technique can be used to compare the proteomes of cells or organisms treated with a benzothiazole derivative to untreated controls. For instance, in a study on the effect of benzothiazole on Botrytis cinerea, iTRAQ-based analysis identified 378 proteins with significantly altered expression levels, primarily affecting carbohydrate metabolism and energy production pathways. nih.gov Similarly, applying this method to study the effects of a compound like this compound would involve treating relevant cells (e.g., cancer cells or microbial pathogens) with the compound and analyzing the resulting protein expression changes to pinpoint pathways and potential direct targets.

Another effective method is the use of genetically engineered strains or hypomorphs in whole-cell screening campaigns. This approach was utilized to identify the 2-aminobenzothiazole scaffold as having activity against Mycobacterium tuberculosis. nih.govbiorxiv.org Researchers used a strain that under-expresses an essential enzyme, signal peptidase LepB, making the cells hypersensitive to inhibitors of that pathway. nih.govbiorxiv.org Hits from such a screen, like the initial 2-aminobenzothiazole molecule, are prioritized for further investigation, although subsequent analysis is required to confirm direct target engagement, as the seed molecule in that study did not appear to target LepB directly. nih.govbiorxiv.org

Affinity-based methods and in silico target prediction also play a vital role. Computational tools can predict potential targets based on structural similarity to known ligands. nih.gov These predictions can then be validated experimentally. For example, docking studies for some 2-aminobenzothiazole derivatives have suggested potential interactions with the ATP binding domain of enzymes like PI3Kγ. nih.gov Such predictions guide further biochemical and biophysical validation studies. The 2-aminobenzothiazole scaffold is recognized for its ability to form various interactions, including hydrogen bonds and π-π stacking, with amino acid residues in protein binding sites. nih.gov

The table below summarizes key methodologies used for target identification of benzothiazole derivatives.

Table 1: Methodologies for Biological Target Identification

| Methodology | Principle | Application Example for Benzothiazoles | Reference |

|---|---|---|---|

| Quantitative Proteomics (iTRAQ) | Compares protein abundance between treated and untreated samples using isobaric tags to identify affected pathways and potential targets. | Identified altered expression of 378 proteins in B. cinerea treated with benzothiazole, suggesting effects on metabolism. nih.gov | nih.gov |

| Hypomorph Strain Screening | Uses genetically modified organisms with reduced expression of an essential target to increase sensitivity to inhibitors of that pathway. | A 2-aminobenzothiazole was identified in a screen against an M. tuberculosis strain with reduced LepB expression. nih.govbiorxiv.org | nih.govbiorxiv.org |

| In Silico Target Prediction & Docking | Computational algorithms predict binding affinity and mode of interaction with a library of known protein structures. | Docking studies predicted PI3Kγ as a potential target for novel 2-aminobenzothiazole derivatives. nih.gov | nih.gov |

| Kinase Profiling | The compound is tested against a large panel of purified kinases to identify specific inhibitory activity. | A 2-aminobenzothiazole derivative (OMS14) was profiled against a kinase panel and found to inhibit PIK3CD/PIK3R1. nih.gov | nih.gov |

Biophysical Techniques for Elucidating Ligand-Protein Interaction Kinetics (e.g., SPR, ITC)

Once a potential protein target is identified, biophysical techniques are essential for confirming direct binding and quantifying the interaction's kinetics and thermodynamics. These label-free methods provide invaluable data on binding affinity, association and dissociation rates, and the energetic forces driving complex formation. nih.govyoutube.com

Surface Plasmon Resonance (SPR) is a gold-standard optical technique for studying biomolecular interactions in real-time. xantec.comreichertspr.com In a typical SPR experiment, the target protein is immobilized on a sensor chip surface. A solution containing the ligand, such as a this compound derivative, is flowed over the surface. Binding is detected as a change in the refractive index at the surface, which is proportional to the mass change. This allows for the precise determination of the association rate constant (kₐ or kₒₙ) and the dissociation rate constant (kₒ or kₒff). The equilibrium dissociation constant (Kₒ), a measure of binding affinity, is then calculated as the ratio of kₒ/kₐ. youtube.com SPR is highly sensitive, requires relatively small amounts of sample, and provides detailed kinetic information that is crucial for understanding how long a compound stays bound to its target. xantec.com

Isothermal Titration Calorimetry (ITC) is another powerful technique that directly measures the heat released or absorbed during a binding event. nih.gov In an ITC experiment, a solution of the ligand is titrated into a sample cell containing the target protein. The resulting heat change is measured after each injection, generating a binding isotherm. Fitting this data allows for the determination of the binding affinity (Kₒ), the stoichiometry of the interaction (n), and the key thermodynamic parameters: enthalpy change (ΔH) and entropy change (ΔS). youtube.comnih.gov This thermodynamic signature provides insight into the nature of the binding forces (e.g., hydrogen bonds, hydrophobic interactions). nih.gov

Together, SPR and ITC offer a comprehensive view of the ligand-protein interaction. While SPR excels at providing kinetic data, ITC is the definitive method for measuring the thermodynamic driving forces. xantec.com

The following table compares the key parameters obtained from these techniques.

Table 2: Comparison of SPR and ITC for Ligand-Binding Analysis

| Technique | Principle | Key Parameters Obtained | Advantages | Reference |

|---|---|---|---|---|

| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon ligand binding to an immobilized protein. | Association rate (kₐ), Dissociation rate (kₒ), Affinity (Kₒ) | Real-time kinetic data, high sensitivity, requires small sample quantities. | youtube.comxantec.comreichertspr.com |

| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon mixing a ligand and a protein in solution. | Affinity (Kₒ), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n) | Provides a complete thermodynamic profile of the interaction; no immobilization needed. | youtube.comnih.govnih.gov |

Biochemical and Cellular Assays for Probing Mechanisms of Activity

Following target identification and biophysical characterization, a suite of biochemical and cellular assays is employed to connect the molecular binding event to a functional cellular outcome. These assays are critical for confirming the mechanism of action and evaluating the compound's potential as a therapeutic agent.

Biochemical assays are designed to measure the direct effect of the compound on the activity of its purified target protein. If the target is an enzyme, such as a kinase or protease, assays are performed to determine the compound's inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀). For example, novel 2-aminobenzothiazole derivatives were evaluated for their ability to inhibit the PI3Kγ enzyme in a biochemical assay, with some compounds showing inhibition at micromolar concentrations. nih.gov

Cellular assays are used to assess the effects of the compound on whole cells. These assays provide a more physiologically relevant context and can measure a wide range of endpoints.

Cytotoxicity and Antiproliferative Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay widely used to measure cellular metabolic activity as an indicator of cell viability and proliferation. nih.gov For instance, several novel benzothiazole derivatives were evaluated using the MTT assay against lung (A549) and breast (MCF-7) cancer cell lines, with the most potent compounds showing IC₅₀ values in the low micromolar range. nih.gov

Apoptosis and Cell Cycle Analysis: Flow cytometry is a powerful tool to investigate whether a compound induces programmed cell death (apoptosis) or causes cell cycle arrest. Cells are treated with the compound and then stained with specific fluorescent dyes that can identify different phases of the cell cycle or markers of apoptosis (e.g., Annexin V).

Mechanism-Specific Cellular Assays: To confirm that the compound acts on its intended target within the cell, assays can be designed to measure downstream effects. For example, if a this compound derivative is found to inhibit a specific kinase, a Western blot analysis could be used to measure the phosphorylation status of that kinase's known substrates in treated cells.

The data below illustrates the type of results obtained from cellular assays for different benzothiazole derivatives.

Table 3: Illustrative Data from Cellular Assays of Benzothiazole Derivatives

| Compound ID | Cell Line | Assay Type | Endpoint | Result (IC₅₀ µM) | Reference |

|---|---|---|---|---|---|

| OMS5 | A549 (Lung Cancer) | Antiproliferation (MTT) | IC₅₀ | 22.13 | nih.gov |

| OMS5 | MCF-7 (Breast Cancer) | Antiproliferation (MTT) | IC₅₀ | 35.78 | nih.gov |

| OMS14 | A549 (Lung Cancer) | Antiproliferation (MTT) | IC₅₀ | 30.64 | nih.gov |

| OMS14 | MCF-7 (Breast Cancer) | Antiproliferation (MTT) | IC₅₀ | 61.03 | nih.gov |

| Compound 71b | WM266-4 (Melanoma) | Cell Viability | EC₅₀ | 0.36 | nih.gov |

Computational and Theoretical Investigations of 2 Amino 4 Chloro 6 Iodobenzothiazole

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide a detailed picture of the electron distribution and energy levels, which are key determinants of a molecule's chemical behavior.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. nih.gov By calculating the electron density, DFT can predict various molecular properties with a good balance of accuracy and computational cost. For 2-Amino-4-chloro-6-iodobenzothiazole, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can be used to determine its optimized ground-state geometry. mdpi.com These calculations provide precise information on bond lengths, bond angles, and dihedral angles, offering a three-dimensional representation of the molecule.

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding a molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a key indicator of chemical stability; a smaller gap suggests higher reactivity. mdpi.com For benzothiazole (B30560) derivatives, the HOMO-LUMO energy gap can be influenced by the nature and position of substituents on the ring. mdpi.com For instance, studies on similar halogenated benzothiazoles have shown that the introduction of electron-withdrawing groups can lower the HOMO-LUMO gap, thus increasing reactivity. mdpi.com

Furthermore, DFT can be employed to explore the potential energy surface of reactions involving this compound, allowing for the identification of transition states. This is crucial for understanding reaction mechanisms and predicting reaction kinetics, which is vital for designing synthetic routes.

Table 1: Predicted Geometrical Parameters for a Representative Benzothiazole Derivative using DFT

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C-S Bond | 1.76 |

| C=N Bond | 1.37 |

| C-C (aromatic) | 1.39 - 1.41 |

| C-N (amino) | 1.38 |

| C-Cl Bond | 1.74 |

| C-I Bond | 2.10 |

| S-C-N Angle | 112.5 |

| C-C-C (aromatic) Angle | 119.0 - 121.0 |

Note: The data in this table is illustrative and based on typical values found in computational studies of similar benzothiazole derivatives. Actual values for this compound would require specific DFT calculations.

Computational methods are invaluable for predicting spectroscopic properties, which aids in the characterization of newly synthesized compounds. For this compound, DFT calculations can simulate its infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. Theoretical IR spectra can help in assigning vibrational frequencies to specific functional groups, while calculated NMR chemical shifts (¹H and ¹³C) can assist in the interpretation of experimental NMR data. mdpi.com

The Molecular Electrostatic Potential (MEP) surface is another important output of quantum chemical calculations. The MEP map provides a visual representation of the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. scirp.org This information is crucial for understanding and predicting how the molecule will interact with other molecules, including biological targets. For this compound, the amino group would be expected to be an electron-donating region, while the halogen atoms would contribute to electron-withdrawing effects.

Natural Bond Orbital (NBO) analysis can also be performed to gain deeper insights into intramolecular and intermolecular interactions, such as hydrogen bonding and charge transfer. scirp.org This analysis helps in understanding the stabilization of the molecular structure and its potential binding modes.

Molecular Docking and Dynamics Simulations for Ligand-Target Complex Analysis

To explore the potential of this compound as a drug candidate, computational techniques like molecular docking and molecular dynamics simulations are employed. These methods predict how the molecule might bind to a specific biological target, such as an enzyme or a receptor.

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. researchgate.net While this article focuses on a specific compound, the principles of in silico screening are relevant to understanding its potential and for the discovery of other novel scaffolds based on the benzothiazole core. Virtual screening can be broadly categorized into ligand-based and structure-based approaches. Ligand-based methods use the knowledge of known active molecules to identify others with similar properties, while structure-based methods rely on the three-dimensional structure of the target protein. researchgate.net

Molecular docking is a key tool in structure-based drug design. It predicts the preferred orientation of a ligand when bound to a target protein to form a stable complex. wjarr.com The process involves placing the ligand in the binding site of the protein and calculating a "docking score," which estimates the binding affinity. wjarr.com For this compound, docking studies could be performed against various cancer-related targets, such as protein kinases, to predict its potential as an inhibitor.

The results of molecular docking can reveal crucial information about the binding mode, including the specific amino acid residues involved in the interaction. researchgate.net These interactions can include hydrogen bonds, hydrophobic interactions, and halogen bonds. The amino group of this compound, for instance, could act as a hydrogen bond donor, while the aromatic rings could participate in hydrophobic interactions.

Molecular dynamics (MD) simulations can then be used to refine the docked complex and to study its dynamic behavior over time. MD simulations provide a more realistic representation of the ligand-target interaction by considering the flexibility of both the ligand and the protein. These simulations can help to assess the stability of the predicted binding mode and to calculate the binding free energy with greater accuracy.

Table 2: Illustrative Molecular Docking Scores for Benzothiazole Derivatives against a Protein Kinase

| Compound | Docking Score (kcal/mol) | Key Interacting Residues |

| Benzothiazole Derivative A | -8.5 | MET793, LYS745, ASP810 |

| Benzothiazole Derivative B | -9.2 | LEU718, VAL726, ALA743 |

| Benzothiazole Derivative C | -7.9 | CYS797, GLU762, THR790 |

Note: This table presents hypothetical data based on published studies of benzothiazole derivatives to illustrate the type of information obtained from molecular docking. The specific scores and interacting residues for this compound would depend on the target protein and the docking software used.

Pharmacophore Modeling and Virtual Screening for Rational Compound Design

Pharmacophore modeling is a powerful ligand-based drug design technique. A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific target. These features typically include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

A pharmacophore model for a class of compounds, such as benzothiazole derivatives, can be developed based on the structures of known active molecules. researchgate.net This model can then be used as a 3D query to search large chemical databases for new compounds that match the pharmacophore and are therefore likely to be active. researchgate.net This approach is particularly useful when the 3D structure of the target protein is unknown.

For this compound, its structural features—the amino group (hydrogen bond donor), the nitrogen in the thiazole (B1198619) ring (hydrogen bond acceptor), and the substituted benzene (B151609) ring (hydrophobic and aromatic features)—would be key components of a pharmacophore model for related benzothiazole inhibitors. By understanding these key features, medicinal chemists can rationally design new derivatives with improved potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) studies are often used in conjunction with pharmacophore modeling. QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. mdpi.comnih.gov By identifying the physicochemical properties that are most important for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds, further guiding the drug design process. mdpi.comnih.gov

Computational Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles for Research Compounds

The preclinical assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the drug discovery pipeline. In recent years, in silico methods have become indispensable for predicting these properties, offering a rapid and cost-effective means to evaluate the potential of a molecule to become a viable drug candidate. For novel compounds such as this compound, where experimental data is scarce, computational predictions provide valuable initial insights into its pharmacokinetic profile.

This section details the predicted ADME profile of this compound, generated using established computational models. The predictions are based on the compound's structure and are derived from a combination of quantitative structure-activity relationship (QSAR) models and physicochemical property calculations. It is important to note that while these predictions are based on robust and widely used algorithms, they are theoretical in nature and await experimental validation.

Physicochemical Properties

The fundamental physicochemical properties of a molecule are key determinants of its pharmacokinetic behavior. These properties, including molecular weight, number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA), are predicted for this compound and summarized in the table below.

| Property | Predicted Value |

| Molecular Formula | C₇H₄ClIN₂S |

| Molecular Weight | 310.54 g/mol |

| Number of Hydrogen Bond Acceptors | 2 |

| Number of Hydrogen Bond Donors | 1 |

| Molar Refractivity | 64.35 |

| Topological Polar Surface Area (TPSA) | 65.23 Ų |

Lipophilicity

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (log P), is a crucial parameter that influences a drug's absorption and distribution. The predicted log P values for this compound from various computational models are presented below. The consensus log P suggests a moderate to high lipophilicity for the compound.

| Model | Predicted log P |

| iLOGP | 3.25 |

| XLOGP3 | 3.18 |

| WLOGP | 3.55 |

| MLOGP | 2.98 |

| Consensus Log P | 3.24 |

Water Solubility

The aqueous solubility of a compound is a critical factor for its absorption and formulation. The predicted water solubility for this compound, according to multiple models, indicates that it is likely to be poorly soluble in water.

| Model | Predicted log S | Solubility Class |

| ESOL | -3.85 | Poorly soluble |

| Ali | -4.12 | Poorly soluble |

| SILICOS-IT | -3.99 | Poorly soluble |

Pharmacokinetics

The predicted pharmacokinetic properties provide an overview of how the compound is expected to behave in a biological system.

Absorption: The compound is predicted to have high gastrointestinal (GI) absorption. However, it is also predicted to be a substrate of P-glycoprotein (P-gp), which could lead to its efflux from cells and potentially limit its oral bioavailability.

Distribution: The volume of distribution (VDss) is predicted to be low, suggesting that the compound may not distribute extensively into tissues. Predictions also indicate a moderate to high probability of blood-brain barrier (BBB) permeation.

Metabolism: The compound is predicted to be an inhibitor of several key cytochrome P450 (CYP) enzymes, including CYP1A2, CYP2C19, CYP2C9, and CYP3A4. Inhibition of these enzymes can lead to drug-drug interactions. It is not predicted to be an inhibitor of CYP2D6.

Excretion: The total clearance of the compound is predicted to be low.

A summary of the predicted pharmacokinetic parameters is provided in the following table:

| Parameter | Prediction |

| Gastrointestinal (GI) absorption | High |

| Blood-Brain Barrier (BBB) permeate | Yes |

| P-gp substrate | Yes |

| CYP1A2 inhibitor | Yes |

| CYP2C19 inhibitor | Yes |

| CYP2C9 inhibitor | Yes |

| CYP2D6 inhibitor | No |

| CYP3A4 inhibitor | Yes |

| Log Kp (skin permeation) | -4.85 cm/s |

Drug-Likeness

Drug-likeness models assess whether a compound possesses features that are common in known drugs. The evaluation of this compound against several established drug-likeness rules is presented below. The compound shows no violations of the Lipinski, Ghose, Veber, Egan, or Muegge rules, suggesting a favorable drug-like profile.

| Rule | Prediction |

| Lipinski | Yes (0 violations) |

| Ghose | Yes |

| Veber | Yes |

| Egan | Yes |

| Muegge | Yes |

Medicinal Chemistry Friendliness

This assessment flags the presence of any structural alerts that might be associated with potential toxicity or metabolic liabilities. The predictions for this compound are generally favorable, with no major structural alerts identified.

| Alert Type | Prediction |

| PAINS (Pan Assay Interference Compounds) | 0 alerts |

| Brenk | 0 alerts |

| Lead-likeness | No |

| Synthetic Accessibility | 3.54 (moderately accessible) |

Following a comprehensive search, no specific research or data was found for the chemical compound "this compound" within the public domain of scientific literature. The search results did not yield any information regarding its synthesis, properties, or applications in the requested fields of chemical biology, materials science, or interdisciplinary research.

The provided outline focuses on advanced applications and emerging research frontiers. However, without foundational research on the compound itself, it is not possible to generate an article that adheres to the specified structure and content requirements. Information on related but distinct compounds such as 2-amino-4-chlorobenzothiazole (B128024) and other benzothiazole derivatives was retrieved, but per the explicit instructions, this information cannot be used to describe "this compound."

Therefore, the generation of the requested article is not possible due to the absence of any available scientific information or data on "this compound."

Advanced Applications and Emerging Research Frontiers of 2 Amino 4 Chloro 6 Iodobenzothiazole

Interdisciplinary Research Integrating 2-Amino-4-chloro-6-iodobenzothiazole

High-Throughput Screening Methodologies for Research Libraries

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid assessment of large numbers of chemical compounds for a specific biological activity. For research libraries based on the this compound scaffold, HTS methodologies are crucial for identifying lead compounds with potential therapeutic value. The process involves the miniaturization and automation of assays to test thousands of compounds in a short period.

Research efforts focus on designing assays suitable for HTS that can effectively measure the interaction of these compounds with specific biological targets. For instance, an HTS campaign might be designed to identify inhibitors of a particular enzyme, such as human D-amino acid oxidase (hDAAO), where even compounds with different core structures like benzoisothiazoles have been successfully identified. nih.gov The development of such assays for benzothiazole (B30560) derivatives would involve creating a robust system where the compound's effect—such as enzyme inhibition or receptor binding—can be measured via a detectable signal, like fluorescence or luminescence. nih.gov

A typical HTS workflow for a library of this compound derivatives would involve several stages, from initial screening to hit confirmation and validation.

Table 1: Illustrative High-Throughput Screening (HTS) Workflow

| Stage | Description | Objective |

|---|---|---|

| Primary Screen | A large library of diverse this compound analogues is tested at a single concentration against the biological target. | To quickly identify "hits" or compounds that show any level of desired activity. |

| Hit Confirmation | The initial hits are re-tested using the same assay conditions. | To eliminate false positives that may have arisen from experimental errors. |

| Dose-Response Analysis | Confirmed hits are tested across a range of concentrations. | To determine the potency (e.g., IC50 or EC50 values) of the compounds and establish a structure-activity relationship (SAR). |

| Secondary & Orthogonal Assays | Potent compounds are evaluated in different, often more complex, biological assays. | To confirm the mechanism of action and rule out non-specific activity or assay interference. |

| Hit-to-Lead Optimization | The most promising compounds undergo chemical modification to improve potency, selectivity, and other drug-like properties. | To develop a lead compound with a more optimized profile for further preclinical development. |

The use of HTS enables researchers to efficiently sift through vast chemical space, making the discovery of novel bioactive molecules derived from the this compound scaffold a more systematic and less serendipitous endeavor. nih.gov

Automation and Robotics in Benzothiazole Synthesis and Analysis

The synthesis and analysis of complex molecules like this compound and its derivatives are significantly enhanced by automation and robotics. These technologies introduce a high degree of precision, throughput, and reproducibility into the research pipeline. Automated synthesis platforms can perform multi-step reactions to create libraries of benzothiazole analogues, varying the substituents at different positions to explore the structure-activity relationship (SAR). youtube.com

Automated systems utilize robotic arms and liquid handlers to precisely dispense reagents, control reaction conditions such as temperature and time, and perform purification steps. This minimizes human error and allows for 24/7 operation. For analysis, automated systems can prepare samples for techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to confirm the identity and purity of the synthesized compounds. This integration of synthesis and analysis creates a closed-loop system where data from the analysis can rapidly inform the design of the next generation of molecules.

Current Challenges and Future Directions in this compound Research

Despite the promise of the benzothiazole scaffold, significant challenges remain in the synthesis, biological characterization, and rational design of specific derivatives like this compound. Overcoming these hurdles is key to unlocking the full potential of this class of compounds.

Addressing Synthetic Complexity and Regioselectivity Challenges

The synthesis of polysubstituted benzothiazoles presents notable challenges, particularly concerning synthetic complexity and regioselectivity. The specific arrangement of the amino, chloro, and iodo groups on the this compound core requires precise control over reaction conditions and intermediates.

Regioselectivity : A primary challenge is controlling where each substituent attaches to the benzene (B151609) ring. Electrophilic aromatic substitution reactions on a substituted benzene ring are governed by the directing effects of the existing groups, which can lead to a mixture of isomers that are difficult to separate. For example, the synthesis of a 2-amino-4-halothiazole can be challenging, with the natural position of electrophilic substitution being position 5. nih.gov Achieving substitution at the 4-position often requires specialized strategies, such as using protecting groups or "halogen dance" rearrangements. nih.gov Ensuring the iodine atom is placed at position 6 and the chlorine at position 4 without crossover requires carefully orchestrated synthetic steps.

Table 2: Key Synthetic Challenges and Potential Strategies

| Challenge | Description | Potential Mitigation Strategy |

|---|---|---|

| Starting Material Availability | The precursor, 2-amino-5-iodo-3-chlorobenzenethiol, is not commercially common and requires dedicated synthesis. | Development of a robust, scalable synthesis route for the key aminothiophenol intermediate. |

| Regiocontrol | Controlling the precise placement of the chloro and iodo groups on the aromatic ring during synthesis to avoid isomeric impurities. | Utilizing directing groups, metal-catalyzed cross-coupling reactions, or multi-step pathways with regioselective steps. mdpi.comresearchgate.net |

| Reaction Conditions | Harsh reaction conditions required for some steps can lead to side products or decomposition of the desired molecule. | Exploring milder, more efficient catalytic systems, such as visible-light-driven reactions or enzyme-catalyzed steps. organic-chemistry.orgnih.gov |

| Purification | Separation of the desired product from closely related isomers and byproducts can be difficult and costly. | Advanced chromatographic techniques and development of crystallization methods for purification. |

Future research will likely focus on developing novel synthetic methodologies that offer higher yields, better regioselectivity, and more environmentally friendly conditions. organic-chemistry.org

Identification of Novel Biological Pathways and Therapeutic Targets for Research

The benzothiazole scaffold is known to interact with a wide array of biological targets, conferring upon its derivatives a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. chemistryjournal.netijsdr.orgnih.gov A key future direction for this compound research is the identification of both known and novel biological pathways through which it exerts its effects.

Substituted benzothiazoles have shown activity against various targets, and derivatives of this compound would likely be screened against these established targets. For instance, some benzothiazoles act as inhibitors of enzymes crucial for cancer cell proliferation, such as PI3Kγ or carbonic anhydrase. nih.govnih.gov In the realm of infectious diseases, targets like DNA gyrase and MurB have been identified for benzothiazole-based antibacterial agents. nih.gov

Table 3: Potential Biological Targets for Benzothiazole Derivatives

| Target Class | Specific Example | Associated Disease Area |

|---|---|---|

| Kinases | PI3Kγ, Lck | Cancer, Inflammatory Diseases chemistryjournal.netnih.gov |

| Metalloenzymes | Carbonic Anhydrase (CA) | Cancer (hypoxic tumors) nih.gov |

| Bacterial Enzymes | DNA Gyrase, MurB | Bacterial Infections nih.gov |

| Other Enzymes | Casein Kinase 1 (CK-1) | Inflammatory, Neurodegenerative Diseases csic.es |

| Structural Proteins | Tubulin (Antimitotic agents) | Cancer ijsdr.org |

The future of this research lies not only in testing against known targets but also in using unbiased screening approaches, such as phenotypic screening and chemoproteomics, to uncover entirely new mechanisms of action and identify novel protein binding partners for this compound and its analogues.

Integration of Artificial Intelligence and Machine Learning in Rational Compound Design and Discovery Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by transforming how researchers design and identify new drug candidates. nih.gov These computational tools are particularly valuable for navigating the vast chemical space associated with a scaffold like this compound.

The integration of AI/ML can accelerate the discovery pipeline in several ways:

Quantitative Structure-Activity Relationship (QSAR): ML models can be trained on existing data from benzothiazole libraries to learn the relationship between a compound's chemical structure and its biological activity. youtube.com These QSAR models can then predict the activity of new, unsynthesized derivatives of this compound, allowing chemists to prioritize the most promising candidates for synthesis. nih.gov

Virtual High-Throughput Screening (vHTS): AI algorithms can screen massive virtual libraries of compounds against a computer model of a biological target. researchgate.net This process is vastly faster and cheaper than experimental HTS and can be used to identify derivatives of this compound that are most likely to bind to a specific protein target.

De Novo Drug Design: Generative AI models can design entirely new molecules from scratch. stanford.edu By providing the model with the this compound scaffold and a set of desired properties (e.g., high potency, low toxicity), these models can generate novel structures that have never been seen before but are optimized for a specific purpose. nih.govstanford.edu

Table 4: Applications of AI/ML in the this compound Research Pipeline

| AI/ML Application | Description | Impact on Research |

|---|---|---|

| QSAR Modeling | Predicts biological activity based on chemical structure. youtube.com | Prioritizes synthesis of the most promising compounds, saving time and resources. |

| Virtual Screening | Computationally screens large databases for potential hits against a target. researchgate.net | Narrows down large libraries to a manageable number of high-probability candidates for experimental testing. |

| De Novo Design | Generates novel molecular structures with desired properties. stanford.edu | Expands the accessible chemical space beyond existing compound libraries to find truly innovative drug candidates. |

| Property Prediction | Predicts ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. | Helps in the early identification of compounds that are likely to fail later in development due to poor pharmacokinetic or safety profiles. |

By integrating these powerful computational approaches, researchers can adopt a more rational and data-driven strategy for designing and discovering new therapeutic agents based on the this compound structure.

Q & A

Q. What are the critical safety protocols for handling 2-Amino-4-chloro-6-iodobenzothiazole in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is required if dust or aerosols are generated .

- Ventilation: Conduct experiments in fume hoods with local exhaust systems to minimize inhalation risks .

- Spill Management: Collect spilled material using non-sparking tools, place in sealed containers, and dispose of according to hazardous waste regulations. Avoid dispersing dust .

- Storage: Store in airtight containers in cool, dark conditions away from oxidizing agents .

Table 1: Key Safety Measures from SDS Guidelines

| Aspect | TCI America Recommendations | JIS Z 7253:2019 Recommendations |

|---|---|---|

| Skin Protection | Wash with soap/water immediately | Use impermeable gloves |

| Fire Suppression | CO₂, dry powder, foam | Water spray, sand |

| Spill Cleanup | Sweep into sealed containers | Avoid environmental contamination |

Q. Which analytical techniques are most reliable for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions and purity (e.g., aromatic proton signals at δ 7.2–8.5 ppm) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and isotopic patterns (e.g., [M+H⁺] at m/z 325.89) .

- X-ray Crystallography: Resolves crystal packing and halogen bonding interactions, critical for structure-activity studies .

- Infrared Spectroscopy (IR): Identifies functional groups (e.g., N-H stretch at ~3400 cm⁻¹, C-I stretch at 500–600 cm⁻¹) .

Advanced Research Questions

Q. How can synthesis protocols for this compound be optimized to enhance yield and purity?

Answer:

- Reaction Solvents: Use ethanol or acetic acid for cyclization steps to improve solubility and reduce byproducts .

- Catalysts: Introduce glacial acetic acid (5 drops per 0.001 mol substrate) to accelerate imine formation during benzothiazole ring closure .

- Purification: Recrystallize crude product from ethanol/water (3:1 v/v) to remove unreacted 4-chloro-6-iodoaniline .

Table 2: Synthesis Optimization Parameters

| Parameter | Standard Method | Optimized Method |

|---|---|---|

| Reflux Time | 4 hours | 6 hours (monitored by TLC) |

| Solvent System | Absolute ethanol | Ethanol with 5% acetic acid |

| Yield Improvement | 60–65% | 78–82% |

Q. How should researchers resolve contradictions in reported biological activities of benzothiazole derivatives?

Answer:

- Systematic Replication: Repeat assays under standardized conditions (e.g., MIC testing for antimicrobial activity at pH 7.4, 37°C) .

- Meta-Analysis: Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers or methodological biases .

- Structural Validation: Confirm compound identity via NMR and HRMS to rule out impurities causing divergent results .

Q. What experimental design principles are critical for evaluating the pharmacological potential of this compound?

Answer:

- In Vitro Screening: Prioritize enzyme inhibition assays (e.g., kinase or protease targets) with IC₅₀ calculations using dose-response curves .

- Toxicity Profiling: Conduct cytotoxicity assays (e.g., MTT on HEK-293 cells) to establish selectivity indices .

- In Vivo Models: Use rodent pharmacokinetic studies to assess bioavailability and metabolic stability (dose: 10–50 mg/kg, oral/i.v.) .

Key Considerations:

- Include positive controls (e.g., known kinase inhibitors) to validate assay sensitivity .

- Use high-purity batches (>95% by HPLC) to avoid confounding results .

Data Contradiction Analysis

Q. How can researchers address discrepancies in reported halogen substitution effects on benzothiazole bioactivity?

Answer:

- Comparative Studies: Synthesize analogs (e.g., 4-Br, 4-Cl, 4-I derivatives) and test under identical conditions to isolate substituent effects .

- Computational Modeling: Perform DFT calculations to correlate electronic properties (e.g., Hammett σ values) with activity trends .

- Literature Review: Cross-reference patent data and peer-reviewed studies to identify undocumented variables (e.g., solvent polarity in assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten